molecular formula C9H12ClN3O2 B1493239 ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate CAS No. 2098111-52-3

ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate

Cat. No. B1493239
CAS RN: 2098111-52-3
M. Wt: 229.66 g/mol
InChI Key: MBTQNZMNGJSTQK-UHFFFAOYSA-N
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Description

“Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 2,4-dichloropyrimidine can be used as a starting material, with nucleophilic attack on the pyrimidine favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

Pyrimidines are known for their diverse chemical reactions. They are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis . The reaction of different aromatic amines using Pd 2 (dba) 3 and X-Phos under MWI can generate the desired N-tert-butyl-3-[[2-(arylamino)pyrimidin-4-yl]amino]benzenesulfonamide .

Scientific Research Applications

Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been used in a variety of scientific research applications, including the study of cell signaling pathways, the development of drug delivery systems, and the investigation of enzyme inhibitors. This compound has also been used as a model compound to study the effects of small molecules on biological systems.

Mechanism of Action

Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been found to interact with various biochemical and physiological systems, including the enzyme phosphatidylinositol-3-kinase (PI3K). It has been demonstrated that this compound binds to PI3K and inhibits its activity, which can lead to changes in cell signaling pathways and the regulation of gene expression. Additionally, this compound has been found to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
Studies have shown that this compound can affect biochemical and physiological systems in a variety of ways. For example, this compound has been found to inhibit the release of neurotransmitters, such as acetylcholine, and to modulate the activity of cell signaling pathways. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has several advantages for laboratory experiments. It is relatively inexpensive and has a high melting point, which makes it easy to handle and store. Additionally, this compound is relatively stable and has a low toxicity. However, this compound also has some limitations. For example, it has a relatively short half-life, which means that it must be used quickly after synthesis. Additionally, this compound can be difficult to synthesize in large quantities, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for the use of ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate in scientific research. For example, this compound could be used to investigate the effects of small molecules on various biochemical and physiological systems, such as the regulation of gene expression. Additionally, this compound could be used to develop drug delivery systems or to investigate the effects of enzyme inhibitors. Finally, this compound could be used to study the effects of cell signaling pathways on various diseases, such as cancer and neurodegenerative disorders.

properties

IUPAC Name

ethyl 2-[(2-chloropyrimidin-4-yl)-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-3-15-8(14)6-13(2)7-4-5-11-9(10)12-7/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTQNZMNGJSTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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